1-[4-(butan-2-yl)phenyl]-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(4-sec-butylphenyl)thiourea is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(4-sec-butylphenyl)thiourea typically involves the reaction of 1-adamantylamine with 3-chloropyrazole to form the intermediate N-(1-adamantyl)-1H-pyrazol-3-amine. This intermediate is then reacted with 4-sec-butylphenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(4-sec-butylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(4-sec-butylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(4-sec-butylphenyl)thiourea involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The thiourea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
- N-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(2-trifluoromethylphenyl)thiourea
Uniqueness
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(4-sec-butylphenyl)thiourea is unique due to its combination of an adamantyl group, a pyrazole ring, and a thiourea moiety. This structural arrangement imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-[1-(1-adamantyl)pyrazol-3-yl]-3-(4-butan-2-ylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4S/c1-3-16(2)20-4-6-21(7-5-20)25-23(29)26-22-8-9-28(27-22)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-9,16-19H,3,10-15H2,1-2H3,(H2,25,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFDNCOCDNIZNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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